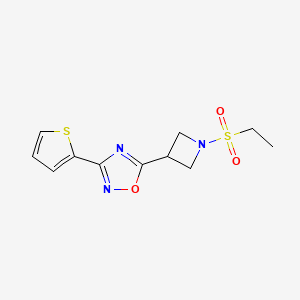

5-(1-(Ethylsulfonyl)azetidin-3-yl)-3-(thiophen-2-yl)-1,2,4-oxadiazole

Description

Properties

IUPAC Name |

5-(1-ethylsulfonylazetidin-3-yl)-3-thiophen-2-yl-1,2,4-oxadiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O3S2/c1-2-19(15,16)14-6-8(7-14)11-12-10(13-17-11)9-4-3-5-18-9/h3-5,8H,2,6-7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDBBIFLGTKHGCK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)N1CC(C1)C2=NC(=NO2)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1-(Ethylsulfonyl)azetidin-3-yl)-3-(thiophen-2-yl)-1,2,4-oxadiazole typically involves multiple steps, starting with the preparation of the azetidine ring, followed by the introduction of the ethylsulfonyl group, and finally the formation of the oxadiazole ring. Common reagents used in these steps include ethylsulfonyl chloride, thiophene derivatives, and various catalysts to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling temperature, pressure, and the concentration of reactants. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

5-(1-(Ethylsulfonyl)azetidin-3-yl)-3-(thiophen-2-yl)-1,2,4-oxadiazole can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.

Scientific Research Applications

Chemistry

5-(1-(Ethylsulfonyl)azetidin-3-yl)-3-(thiophen-2-yl)-1,2,4-oxadiazole serves as a building block for synthesizing more complex organic molecules. Its unique structure allows for various chemical reactions, including:

- Substitution Reactions : Introducing different functional groups.

- Oxidation Reactions : Producing sulfoxides or sulfones depending on the reaction conditions.

Biology

In biological research, this compound is being investigated for its interactions with biological systems:

- Biological Interactions : Its structure makes it suitable for studying enzyme and receptor interactions.

- Therapeutic Potential : There is ongoing research into its potential as a pharmaceutical agent targeting specific biological pathways .

Medicine

The compound's medicinal applications are particularly promising:

- Pharmaceutical Development : Research is focused on its efficacy in treating various diseases, with studies indicating potential anti-cancer and anti-diabetic properties .

Industry

In industrial applications, the compound's stability and reactivity make it valuable for:

- Material Development : Used in creating new materials with specific properties.

- Catalysis : Acts as a catalyst in various chemical reactions due to its functional groups.

Case Study 1: Anti-Cancer Activity

A study conducted on the cytotoxic effects of this compound revealed significant activity against glioblastoma cell lines. The compound was subjected to various assays to evaluate its effectiveness:

- Cytotoxic Assay : Showed high levels of cell death in treated glioblastoma cells.

- Colony Formation Assay : Confirmed reduced colony formation in treated cells.

- TUNEL Assay : Indicated DNA damage leading to apoptosis in cancer cells .

Case Study 2: Anti-Diabetic Activity

In a model using genetically modified Drosophila melanogaster, the compound exhibited notable anti-diabetic effects:

Mechanism of Action

The mechanism of action of 5-(1-(Ethylsulfonyl)azetidin-3-yl)-3-(thiophen-2-yl)-1,2,4-oxadiazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing biological pathways. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

- 5-(1-(Methylsulfonyl)azetidin-3-yl)-3-(thiophen-2-yl)-1,2,4-oxadiazole

- 5-(1-(Propylsulfonyl)azetidin-3-yl)-3-(thiophen-2-yl)-1,2,4-oxadiazole

- 5-(1-(Butylsulfonyl)azetidin-3-yl)-3-(thiophen-2-yl)-1,2,4-oxadiazole

Uniqueness

What sets 5-(1-(Ethylsulfonyl)azetidin-3-yl)-3-(thiophen-2-yl)-1,2,4-oxadiazole apart from similar compounds is its specific combination of functional groups, which imparts unique reactivity and stability. This makes it particularly valuable for applications requiring precise control over chemical and biological interactions.

Biological Activity

5-(1-(Ethylsulfonyl)azetidin-3-yl)-3-(thiophen-2-yl)-1,2,4-oxadiazole is a heterocyclic compound characterized by its unique structural features, which include an oxadiazole ring, an azetidine moiety, and a thiophene substituent. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 299.4 g/mol. The presence of the ethylsulfonyl group enhances the solubility and pharmacokinetic properties of the compound, making it a candidate for various therapeutic applications.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 299.4 g/mol |

| CAS Number | 1327574-80-0 |

Antimicrobial Activity

Research has shown that derivatives of 1,2,4-oxadiazoles exhibit significant antimicrobial properties. For instance, studies indicate that compounds similar to this compound have demonstrated effectiveness against various bacterial strains such as Staphylococcus aureus and Escherichia coli .

Case Study : A study conducted by Dhumal et al. (2016) highlighted the antimicrobial activity of oxadiazole derivatives against Mycobacterium bovis, showing promising results in inhibiting both active and dormant states of the bacteria .

Anti-inflammatory Activity

Compounds containing the oxadiazole nucleus have been linked to anti-inflammatory effects. For example, a review indicated that certain oxadiazole derivatives were evaluated using the carrageenan-induced rat paw edema test, showcasing their potential as anti-inflammatory agents .

Research Findings : In a comparative study, several oxadiazole derivatives exhibited significant reductions in inflammation markers when tested in vivo .

Anticancer Activity

The anticancer potential of oxadiazole derivatives is also noteworthy. Research has identified that compounds derived from 1,2,4-oxadiazoles can inhibit cancer cell proliferation across various lines.

Key Findings :

- A series of oxadiazole derivatives were screened against a 60-cell panel assay, revealing broad-spectrum anticancer activity .

- Specific compounds showed efficacy comparable to standard chemotherapeutic agents like 5-fluorouracil .

The biological activity of this compound can be attributed to its ability to interact with biological targets through various mechanisms:

- Nucleophilic Substitutions : The oxadiazole ring can undergo nucleophilic substitutions due to the electron-withdrawing nature of nitrogen atoms.

- Electrophilic Aromatic Substitutions : The thiophene group may engage in electrophilic aromatic substitutions, enhancing its reactivity and interaction with biological macromolecules .

Comparative Analysis with Similar Compounds

A comparison with structurally similar compounds provides insights into the unique biological profile of this compound:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 5-Amino-1,2,4-Oxadiazole | Contains an amino group instead of azetidine | Antimicrobial |

| 3-Thiophenecarboxylic Acid | Thiophene ring with carboxylic acid | Anti-inflammatory |

| 5-(Phenethylthio)-1,2,4-Oxadiazole | Contains a phenethylthio group | Anticancer |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.